
(Benzene-1,2,4,5-tetrayl)tetrakis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(diphenylphosphino)benzene is an organophosphorus compound that serves as a versatile ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of multimetal complexes . The compound’s structure consists of a benzene ring substituted with four diphenylphosphino groups at the 1, 2, 4, and 5 positions, providing multiple coordination sites for metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(diphenylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromobenzene with diphenylphosphine in the presence of a base such as potassium tert-butoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(diphenylphosphino)benzene are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrakis(diphenylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Coordination: The compound readily forms coordination complexes with transition metals such as nickel, palladium, and platinum.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal halides (e.g., NiCl2, PdCl2, PtCl2) and oxidizing agents (e.g., hydrogen peroxide for oxidation reactions) . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal-phosphine complexes, phosphine oxides, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(diphenylphosphino)benzene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,2,4,5-tetrakis(diphenylphosphino)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A bidentate ligand with two diphenylphosphino groups, used in coordination chemistry.
1,2,4,5-Tetrakis(isopropylthio)benzene: A similar compound with isopropylthio groups instead of diphenylphosphino groups, used in the synthesis of redox-active complexes.
Uniqueness
1,2,4,5-Tetrakis(diphenylphosphino)benzene is unique due to its tetradentate nature, allowing it to form more complex and stable multimetal complexes compared to bidentate ligands like 1,2-bis(diphenylphosphino)benzene . Its ability to act as a rigid connector between redox-active groups makes it valuable in the design of materials with tailored electronic properties .
Propiedades
Número CAS |
123739-99-1 |
|---|---|
Fórmula molecular |
C54H42P4 |
Peso molecular |
814.8 g/mol |
Nombre IUPAC |
diphenyl-[2,4,5-tris(diphenylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C54H42P4/c1-9-25-43(26-10-1)55(44-27-11-2-12-28-44)51-41-53(57(47-33-17-5-18-34-47)48-35-19-6-20-36-48)54(58(49-37-21-7-22-38-49)50-39-23-8-24-40-50)42-52(51)56(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-42H |
Clave InChI |
AZQCCLQJGZMDPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
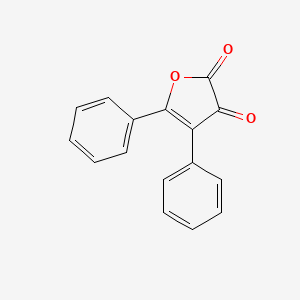

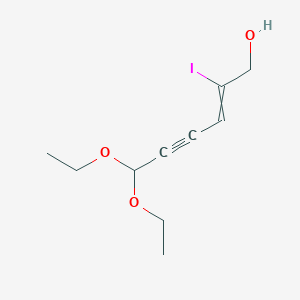

![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
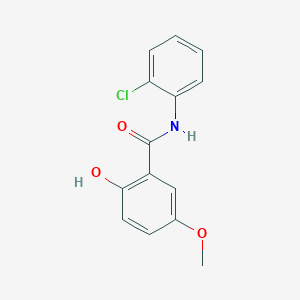
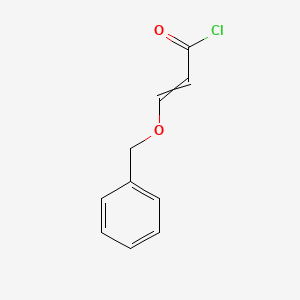
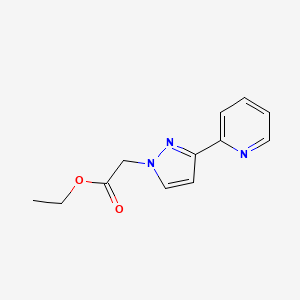
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

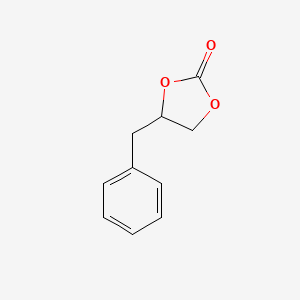
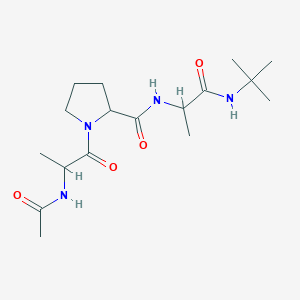
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
